molecular formula C15H17N5S2 B12242946 4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine

4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine

Cat. No.: B12242946
M. Wt: 331.5 g/mol
InChI Key: OHJDIWAGGAJDCD-UHFFFAOYSA-N
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Description

4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine typically involves the reaction of thiosemicarbazide with ethyl bromoacetate to form the thiadiazole ring. This intermediate is then reacted with a thieno[3,2-d]pyrimidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in critical cellular processes, leading to cell death or inhibition of cell growth. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain . Additionally, its ability to bind to DNA can disrupt DNA replication and transcription, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine is unique due to its combination of the thiadiazole and thieno[3,2-d]pyrimidine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional agent in various fields .

Properties

Molecular Formula

C15H17N5S2

Molecular Weight

331.5 g/mol

IUPAC Name

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C15H17N5S2/c1-2-12-18-19-15(22-12)10-3-6-20(7-4-10)14-13-11(5-8-21-13)16-9-17-14/h5,8-10H,2-4,6-7H2,1H3

InChI Key

OHJDIWAGGAJDCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C3=NC=NC4=C3SC=C4

Origin of Product

United States

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